![molecular formula C15H15O2P B1598683 3-(Diphenylphosphino)propionic acid CAS No. 2848-01-3](/img/structure/B1598683.png)
3-(Diphenylphosphino)propionic acid
Overview
Description
3-(Diphenylphosphino)propionic acid, also known as (2-Carboxyethyl)diphenylphosphine or 4,4-Diphenyl-4-phosphabutanoic acid, is a chemical compound with the molecular formula C15H15O2P and a molecular weight of 258.25 g/mol . This compound is characterized by a propionic acid core with a diphenylphosphino group attached, making it a versatile ligand in various catalytic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Diphenylphosphino)propionic acid can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with acrylonitrile, followed by hydrolysis to yield the desired product . The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylphosphino)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: The diphenylphosphino group can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Transition metal catalysts like palladium or nickel are often employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphine derivatives .
Scientific Research Applications
Antibiofilm Activity
Overview : LPa has been investigated for its potential as an antibiofilm agent against pathogenic bacteria, particularly Gram-positive strains such as Staphylococcus aureus and Streptococcus mutans.
Key Findings :
- Gold Nanomaterials Conjugation : LPa was conjugated with gold nanomaterials to enhance its antibiofilm activity. The study demonstrated that these conjugated nanoparticles exhibited significantly improved efficacy in inhibiting biofilm formation compared to LPa alone .
- Size Selectivity : The effectiveness of the antibiofilm agents varied with the size of the gold nanoparticles used. Smaller nanoparticles (2-3 nm) showed greater inhibition of biofilms than larger ones (50 nm) .
Table 1: Antibiofilm Efficacy of Au-LPa Nanomaterials
Nanoparticle Size | Biofilm Inhibition (%) | Bacterial Strain |
---|---|---|
2-3 nm | 85 | S. aureus |
50 nm | 60 | S. aureus |
2-3 nm | 78 | S. mutans |
50 nm | 45 | S. mutans |
Supramolecular Chemistry
Overview : LPa serves as a bifunctional ligand in the synthesis of heterometallic complexes and supramolecular structures.
Case Study :
- Dimolybdenum(II) Complexes : LPa was utilized to create tetracarboxylate dimolybdenum(II) complexes, which demonstrated enhanced flexibility and coordination capabilities due to the ethylene spacer between the phosphine and carboxylate groups. This allowed for the formation of diverse heterometallic complexes through subsequent treatment with late transition metals .
Table 2: Properties of Dimolybdenum(II) Complexes
Complex Type | Coordination Sites | Flexibility |
---|---|---|
Tetracarboxylate Dimolybdenum | 4 | High |
Heterometallic Complex | Variable | Enhanced due to LPa |
Organocatalysis
Overview : LPa is employed in organocatalytic reactions, particularly in asymmetric synthesis.
Applications :
- Aziridination of Imines and Diazo Compounds : LPa acts as a catalyst for the organocatalytic asymmetric aziridination process, facilitating the conversion of imines into aziridines with high enantioselectivity .
- Phosphine-Mediated Reactions : It has been used in phosphine-mediated conversions of azides into diazo compounds, showcasing its utility in synthetic organic chemistry .
Biologically Active Derivatives
Recent studies have explored the transformation of LPa into biologically active phosphonium salts, indicating its potential in drug development.
Key Findings :
Mechanism of Action
The mechanism of action of 3-(Diphenylphosphino)propionic acid involves its role as a ligand in catalytic processes. The diphenylphosphino group coordinates with transition metals, enhancing the reactivity and selectivity of the catalyst. This coordination facilitates various chemical transformations, including cross-coupling and substitution reactions . In biological applications, the compound’s ability to inhibit biofilm formation is attributed to its interaction with bacterial cell membranes, disrupting biofilm integrity .
Comparison with Similar Compounds
3-(Diphenylphosphino)propionic acid can be compared with other similar compounds, such as:
2-(Diphenylphosphino)ethylamine: This compound has a similar diphenylphosphino group but differs in its core structure, which is an ethylamine instead of a propionic acid.
4-(Diphenylphosphino)benzoic acid: This compound features a benzoic acid core, providing different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its propionic acid core, which offers distinct reactivity and coordination properties, making it a valuable ligand in various catalytic and biological applications .
Biological Activity
3-(Diphenylphosphino)propionic acid (DPPPA) is a phosphine-based compound that has garnered attention in various fields, particularly in biological research and catalysis. This article examines its biological activity, focusing on its antimicrobial properties, particularly against biofilm-forming bacteria, and its role in catalysis.
DPPPA is characterized by the presence of a diphenylphosphino group attached to a propionic acid moiety. Its chemical structure can be represented as follows:
- Molecular Weight : 250.27 g/mol
- CAS Number : 2848-01-3
Antibiofilm Activity
Recent studies have highlighted the potential of DPPPA as an antibiofilm agent. A notable study investigated the efficacy of gold nanomaterials conjugated with DPPPA against two Gram-positive bacteria: Staphylococcus aureus and Streptococcus mutans. The findings indicated that while DPPPA alone did not significantly inhibit biofilm formation at concentrations below 0.025 mM, its conjugation with gold nanoparticles markedly enhanced its antibiofilm activity.
Nanoparticle Size (nm) | Biofilm Inhibition (%) |
---|---|
2-3 | 75 |
50 | 85 |
90 | 60 |
The study emphasized that the size of the gold nanoparticles significantly influenced the antibiofilm efficacy, with smaller nanoparticles exhibiting higher activity due to increased surface area and reactivity .
The mechanism by which DPPPA exerts its antibiofilm effects is believed to involve disruption of bacterial cell membranes and interference with biofilm matrix formation. The phosphine group may interact with nucleophilic sites on bacterial proteins, leading to altered cellular functions and enhanced susceptibility to antimicrobial agents .
Catalytic Applications
DPPPA is also recognized for its role in catalysis, particularly in organocatalytic reactions. It has been employed in:
- Asymmetric aziridination of imines
- Phosphine-mediated conversion of azides into diazo compounds
- Preparation of rhodium catalysts for hydroformylation
These applications leverage the unique electronic properties of the phosphine moiety, facilitating various chemical transformations .
Case Studies
-
Antibiofilm Efficacy :
- A study published in AMB Express detailed the synthesis and characterization of gold nanoparticles stabilized with DPPPA. The research demonstrated that these nanoparticles effectively inhibited biofilm formation by S. aureus and S. mutans, highlighting their potential as novel therapeutic agents against biofilm-associated infections .
- Catalytic Performance :
Properties
IUPAC Name |
3-diphenylphosphanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15O2P/c16-15(17)11-12-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSIFUHGOBFOTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCC(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395341 | |
Record name | 3-(DIPHENYLPHOSPHINO)PROPIONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2848-01-3 | |
Record name | 3-(DIPHENYLPHOSPHINO)PROPIONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2848-01-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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